molecular formula C15H17N3S B4376817 4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4376817
M. Wt: 271.4 g/mol
InChI Key: BDGOPDFGPRSPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity. The presence of cyclopropyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

4-cyclopropyl-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-9-2-4-10(5-3-9)12-8-13(12)14-16-17-15(19)18(14)11-6-7-11/h2-5,11-13H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOPDFGPRSPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C3=NNC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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